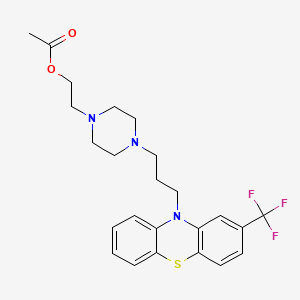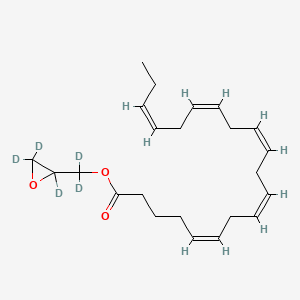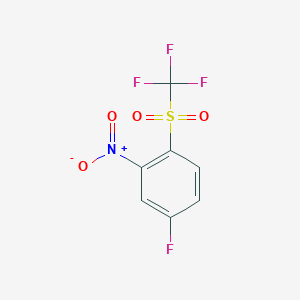
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include the use of specialized equipment and techniques to ensure the consistent quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the chemical structure of the compound and produce different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. These products can include various derivatives with different functional groups and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of other chemicals, it is used in various chemical reactions and processes.
Biology: It has been investigated for its potential biological activities and interactions with different biomolecules.
Medicine: Research has explored its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the context and application. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate can be compared with other similar compounds, such as 5-Butylresorcinol and other alkyl resorcinols . These compounds share some structural similarities and may exhibit similar chemical properties and reactivities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties.
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
methyl 6-butyl-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16-2/h7-8,11,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
QDFLYOLPWMCUEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(=O)C=C(C1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


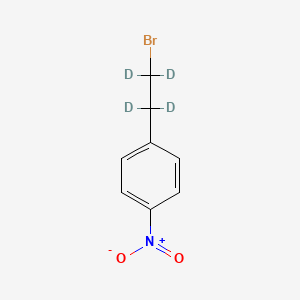
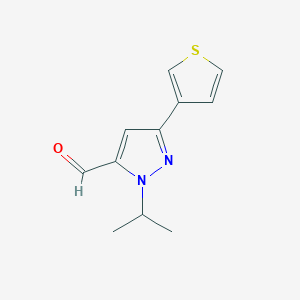
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)


![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
